molecular formula C48H69N13O11S2 B1230366 Dpvdavp CAS No. 64158-84-5

Dpvdavp

Cat. No.: B1230366
CAS No.: 64158-84-5
M. Wt: 1068.3 g/mol
InChI Key: CKIJDBDQGBFBFJ-UHFFFAOYSA-N
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Description

1-deamino-8-D-arginine vasopressin, commonly known as desmopressin, is a synthetic analog of the natural hormone vasopressin. It is primarily used for its antidiuretic properties, which help reduce urine production. Desmopressin is widely used in the treatment of conditions such as diabetes insipidus, nocturnal enuresis (bedwetting), and certain bleeding disorders like hemophilia A and von Willebrand disease .

Mechanism of Action

Target of Action

Desmopressin, also known as Dpvdavp, is a synthetic analogue of the natural hormone 8-arginine vasopressin (ADH) which plays a crucial role in the control of the water content in the body . The primary targets of this compound are the V1, V2, and V3 receptors, which are located on the cells of the distal part of the nephron and the collecting tubules in the kidney .

Mode of Action

This compound interacts with its targets, the V1, V2, and V3 receptors, through differing signal cascade systems . It displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Biochemical Pathways

This compound affects the water reabsorption process in the kidneys. It acts on the basolateral membrane of the collecting duct in the kidneys, leading to the insertion of aquaporin (AQP-2) water channels into the apical membrane, which increases water reabsorption . In addition, this compound has been shown to downregulate the AQP3-mediated glycerol transport via the V1aR pathway in human colon HCT8 cells .

Pharmacokinetics

The pharmacokinetics of this compound vary depending on the route of administration. It is mainly excreted in the urine . The bioavailability of this compound is variable, with a range of 0.08–0.16% when administered orally . The elimination half-life of this compound is between 1.5 and 2.5 hours .

Result of Action

The primary result of this compound’s action is the reduction of renal excretion of water, which is beneficial in conditions such as central diabetes insipidus and nocturia . It also has been employed clinically for the treatment of mild classical hemophilia and von Willebrand’s disease for minor surgeries .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain biochemical abnormalities, obstructive uropathy, or the use of certain medications, particularly lithium, can lead to secondary forms of nephrogenic diabetes insipidus, a condition that this compound is used to treat . Furthermore, the efficacy of this compound can be affected by the patient’s hydration status and kidney function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmopressin is synthesized by modifying the natural hormone vasopressin. The key modifications include the deamination of 1-cysteine and the substitution of 8-L-arginine with 8-D-arginine. This synthetic route enhances the antidiuretic potency of the compound while reducing its pressor effects .

Industrial Production Methods

Industrial production of desmopressin involves peptide synthesis techniques. The process typically includes solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The final product is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Desmopressin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various desmopressin analogs with modified pharmacological profiles. These analogs are often studied for their potential therapeutic applications .

Scientific Research Applications

Desmopressin has a wide range of scientific research applications:

Comparison with Similar Compounds

Desmopressin is unique among vasopressin analogs due to its selective antidiuretic action and minimal pressor effects. Similar compounds include:

Desmopressin’s unique modifications make it more resistant to proteolysis and provide a more selective antidiuretic effect compared to its natural and synthetic counterparts .

Properties

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIJDBDQGBFBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H69N13O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1068.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64158-84-5
Record name Argipressin, deaminopenicillamine(1)-val(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064158845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [deamino-Pen1, Val4, D-Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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